N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride

Overview

Description

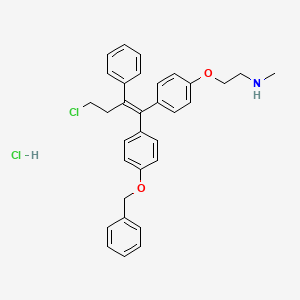

N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride is a chemical compound with the molecular formula C32H33Cl2NO2 and a molecular weight of 534.52 g/mol . It is a derivative of Toremifene, a selective estrogen receptor modulator (SERM) used in the treatment of breast cancer. This compound is primarily used in research settings to study its biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride involves multiple steps, starting from the parent compound Toremifene. The key steps include:

N-Demethylation: This step involves the removal of a methyl group from the nitrogen atom in Toremifene.

Benzyloxy Substitution:

The reaction conditions typically involve the use of strong bases and organic solvents under controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry to study its chemical properties and behavior under various conditions.

Biology: Investigated for its interactions with estrogen receptors and its potential effects on cellular processes.

Medicine: Explored for its potential therapeutic effects in cancer treatment, particularly in hormone-responsive cancers.

Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds

Mechanism of Action

The mechanism of action of N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride involves its interaction with estrogen receptors. It binds to these receptors, modulating their activity and influencing the expression of estrogen-responsive genes. This modulation can inhibit the growth of estrogen-dependent cancer cells by blocking the proliferative effects of estrogen .

Comparison with Similar Compounds

Similar Compounds

Toremifene: The parent compound, also a selective estrogen receptor modulator.

Tamoxifen: Another SERM used in breast cancer treatment.

Raloxifene: A SERM used in the prevention of osteoporosis and breast cancer.

Uniqueness

N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride is unique due to its specific structural modifications, which may confer distinct biological activities and pharmacokinetic properties compared to its parent compound and other similar SERMs .

Biological Activity

N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride is a derivative of toremifene, a selective estrogen receptor modulator (SERM) primarily used in the treatment of breast cancer. This compound exhibits notable biological activity that warrants detailed examination, particularly in its mechanisms of action, metabolic pathways, and pharmacological effects.

N-Desmethyl 4-Benzyloxy Toremifene acts primarily through its interaction with estrogen receptors (ERs). It functions as an antagonist in breast tissue while exhibiting agonistic properties in other tissues, such as bone. This dual action is crucial for its therapeutic efficacy and side effect profile. The compound binds to ERs with varying affinities, influencing gene expression related to cell proliferation and apoptosis in estrogen-responsive tissues .

Metabolism

The metabolism of N-Desmethyl 4-Benzyloxy Toremifene is complex, involving several enzymatic pathways. It undergoes extensive demethylation and hydroxylation primarily via cytochrome P450 enzymes, particularly CYP3A4. The major metabolites include:

- N-desmethyltoremifene : The primary metabolite, exhibiting significant biological activity.

- 4-hydroxytoremifene : Another active metabolite that contributes to the overall therapeutic effects.

Table 1 summarizes the metabolic pathways of toremifene and its derivatives:

| Metabolite | Pathway | Biological Activity |

|---|---|---|

| N-desmethyltoremifene | Demethylation | Active |

| 4-hydroxytoremifene | Hydroxylation | Active |

| Didesmethyltoremifene | Further demethylation | Less active |

Pharmacological Effects

Research has demonstrated that N-Desmethyl 4-Benzyloxy Toremifene exhibits anti-estrogenic effects similar to those of its parent compound. Its potency has been evaluated in various preclinical models, showing effective inhibition of estrogen-induced breast cancer cell proliferation. Notably, studies indicate that this compound can significantly reduce tumor growth in estrogen-dependent breast cancer models .

Case Studies

- Breast Cancer Treatment : In a study involving breast cancer patients treated with tamoxifen, it was observed that higher concentrations of endoxifen (a metabolite of tamoxifen) correlated with improved clinical outcomes. This suggests that metabolites like N-Desmethyl 4-Benzyloxy Toremifene may also play a critical role in enhancing therapeutic efficacy .

- Adverse Effects : While the compound is effective against breast cancer cells, its pharmacokinetics must be carefully monitored due to potential side effects associated with hormonal modulation. Reports indicate instances of liver toxicity and other adverse reactions in patients undergoing treatment with SERMs .

Research Findings

Recent findings highlight the importance of understanding individual variability in response to N-Desmethyl 4-Benzyloxy Toremifene due to genetic differences in metabolism (e.g., CYP2D6 polymorphisms). This variability can significantly affect the plasma levels of active metabolites, thereby influencing therapeutic outcomes .

Properties

IUPAC Name |

2-[4-[(Z)-4-chloro-2-phenyl-1-(4-phenylmethoxyphenyl)but-1-enyl]phenoxy]-N-methylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32ClNO2.ClH/c1-34-22-23-35-29-16-12-27(13-17-29)32(31(20-21-33)26-10-6-3-7-11-26)28-14-18-30(19-15-28)36-24-25-8-4-2-5-9-25;/h2-19,34H,20-24H2,1H3;1H/b32-31+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWVBZSEURSCSH-MRRLHAJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=C(C=C3)OCC4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747545 | |

| Record name | 2-(4-{(1Z)-1-[4-(Benzyloxy)phenyl]-4-chloro-2-phenylbut-1-en-1-yl}phenoxy)-N-methylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176671-80-0 | |

| Record name | 2-(4-{(1Z)-1-[4-(Benzyloxy)phenyl]-4-chloro-2-phenylbut-1-en-1-yl}phenoxy)-N-methylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.